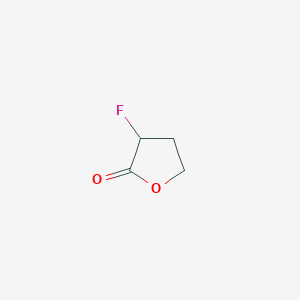![molecular formula C13H26N2O2 B6589706 rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans CAS No. 2354145-51-8](/img/new.no-structure.jpg)
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans is an organic compound known for its application in various scientific fields. With a structured chemical formula that includes a cyclohexyl ring and carbamate group, it displays unique chemical and physical properties making it useful in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans typically involves the reaction of tert-butyl N-methylcarbamate with a suitable aminocyclohexane derivative. This process often occurs under controlled temperatures and with the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production scale methods for this compound are more elaborate. They often involve optimized reaction conditions, such as the use of continuous reactors, to maintain high yields and purity. These methods may also incorporate purification steps like crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans can undergo various chemical reactions, including:
Oxidation: Leading to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Yielding reduced forms of the compound.
Substitution: Particularly in the carbamate or amino group positions.
Common Reagents and Conditions
Oxidation: Often conducted with reagents such as hydrogen peroxide or peracids.
Reduction: Typical reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of halogenating agents or nucleophiles.
Major Products
The primary products formed from these reactions vary depending on the reaction type. For example, oxidation might produce hydroxylated derivatives, while substitution reactions could yield various substituted carbamates.
Scientific Research Applications
Rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans has widespread applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: It might play a role in studying cell signaling or metabolic pathways.
Industry: Employed in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans involves its interaction with specific molecular targets. Its effects are mediated through its binding to these targets, leading to changes in biological pathways or chemical processes. The specific pathways involved can vary based on its application, such as enzymatic inhibition or activation in biochemical assays.
Comparison with Similar Compounds
Compared to similar compounds, rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans stands out due to its specific stereochemistry and the presence of both a carbamate and an amino group. These structural features impart unique reactivity and interaction profiles.
Similar Compounds
Tert-butyl N-methylcarbamate
Cyclohexylmethylcarbamate
N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate
These compounds share some structural elements but differ in terms of stereochemistry or functional groups, affecting their respective applications and reactivity.
Here's your detailed article on this compound. Anything else you’d like to explore?
Properties
CAS No. |
2354145-51-8 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[(4-aminocyclohexyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h10-11H,5-9,14H2,1-4H3 |
InChI Key |
UEAIMEUAWCIPAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCC(CC1)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



